2-(4-Bromofenil)-3-hidroxipropanonitrilo

Descripción general

Descripción

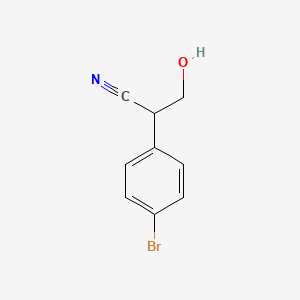

2-(4-Bromophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

Bromophenyl compounds are known to interact with various enzymes and proteins . The bromine atom in the bromophenyl group can form halogen bonds with proteins, influencing their structure and function .

Cellular Effects

Bromophenyl compounds have been shown to influence cell function . For instance, they can affect cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Bromophenyl)-3-hydroxypropanenitrile is not well-established. Bromophenyl compounds can bind to specific target proteins, thereby interfering with their normal function .

Temporal Effects in Laboratory Settings

Bromophenyl compounds are known to undergo various reactions, such as free radical bromination and nucleophilic substitution .

Dosage Effects in Animal Models

Bromophenyl compounds have been shown to exhibit biological activities in animal models .

Metabolic Pathways

Bromophenyl compounds are known to participate in various metabolic processes .

Transport and Distribution

Bromophenyl compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Bromophenyl compounds have been shown to exhibit specific subcellular localization in mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by a subsequent hydrolysis step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Bromophenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 2-(4-bromophenyl)-3-oxopropanenitrile.

Reduction: Formation of 2-(4-bromophenyl)-3-aminopropanenitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- 2-(4-Bromophenyl)acetonitrile

- 4-Bromophenylacetic acid

- 4-Bromophenylacetohydrazide

Comparison: 2-(4-Bromophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl and nitrile group, which imparts distinct reactivity and potential biological activities compared to its analogs. For example, while 4-bromophenylacetic acid primarily undergoes esterification and amide formation reactions, 2-(4-Bromophenyl)-3-hydroxypropanenitrile can participate in a broader range of chemical transformations due to its additional functional groups.

Actividad Biológica

2-(4-Bromophenyl)-3-hydroxypropanenitrile, a compound with the CAS number 123654-61-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(4-Bromophenyl)-3-hydroxypropanenitrile is characterized by a bromophenyl group and a hydroxyl group adjacent to a nitrile functional group. Its molecular formula is C10H8BrNO, and its molecular weight is approximately 240.08 g/mol. The presence of the bromine atom enhances its lipophilicity, potentially impacting its biological interactions.

The biological activity of 2-(4-Bromophenyl)-3-hydroxypropanenitrile may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may interact with active sites or allosteric sites, disrupting normal enzyme function.

- Receptor Modulation : Preliminary studies indicate that this compound might modulate receptor activity, particularly in the context of cancer biology where receptor signaling plays a critical role in tumor progression.

Biological Activity and Case Studies

Several studies have investigated the biological activity of 2-(4-Bromophenyl)-3-hydroxypropanenitrile:

- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study showed that at concentrations ranging from 10 to 50 µM, the compound induced apoptosis in breast cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Antimicrobial Properties : Research has indicated that 2-(4-Bromophenyl)-3-hydroxypropanenitrile possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. A minimum inhibitory concentration (MIC) study revealed that the compound effectively inhibited bacterial growth at concentrations as low as 25 µg/mL.

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The results suggested that it mitigated cell death and preserved mitochondrial function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Bromophenyl)-3-hydroxypropanenitrile, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Bromophenyl)-3-hydroxypropanenitrile | Anticancer, Antimicrobial | Varies (10-50 for anticancer) | Enzyme inhibition, receptor modulation |

| BMS1166 | PD-L1 antagonist | ~5 | PD-1/PD-L1 binding disruption |

| Other nitriles | Variable | Varies | Diverse mechanisms |

Propiedades

IUPAC Name |

2-(4-bromophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESFFTQXAPAXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.